molecular formula C20H17O3P B15151558 4-[(Diphenylphosphoryl)methyl]benzoic acid

4-[(Diphenylphosphoryl)methyl]benzoic acid

Cat. No.: B15151558
M. Wt: 336.3 g/mol
InChI Key: IMKJFAGEJHGYQF-UHFFFAOYSA-N
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Description

4-[(Diphenylphosphoryl)methyl]benzoic acid is an organic compound with the molecular formula C20H17O3P. It is known for its role as a ligand in various chemical reactions, particularly in the field of organic synthesis. The compound features a benzoic acid moiety substituted with a diphenylphosphoryl group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diphenylphosphoryl)methyl]benzoic acid typically involves the reaction of 4-(bromomethyl)benzoic acid with diphenylphosphine oxide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(Diphenylphosphoryl)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to yield phosphine derivatives.

    Substitution: The benzoic acid moiety can participate in substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Diphenylphosphine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Diphenylphosphoryl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Diphenylphosphoryl)methyl]benzoic acid primarily involves its role as a ligand in catalytic reactions. The diphenylphosphoryl group coordinates with metal centers, such as palladium, to facilitate the formation of reactive intermediates. These intermediates then participate in various organic transformations, leading to the desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Diphenylphosphoryl)methyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety with a diphenylphosphoryl group. This structure imparts distinct reactivity and coordination properties, making it particularly useful in catalytic applications where both steric and electronic factors are crucial.

Properties

Molecular Formula

C20H17O3P

Molecular Weight

336.3 g/mol

IUPAC Name

4-(diphenylphosphorylmethyl)benzoic acid

InChI

InChI=1S/C20H17O3P/c21-20(22)17-13-11-16(12-14-17)15-24(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22)

InChI Key

IMKJFAGEJHGYQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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